TRETOQUINOL HYDROCHLORIDE
Description
Historical Context of Tetrahydroisoquinoline Derivatives in Pharmaceutical Science
The story of tretoquinol (B10779254) is deeply rooted in the broader history of tetrahydroisoquinoline (THIQ) derivatives and the development of adrenergic receptor agonists. The 20th century saw significant advancements in understanding the sympathetic nervous system and the role of adrenaline (epinephrine). wikipedia.org The quest for synthetic analogues with more selective actions and fewer side effects drove pharmaceutical research. wikipedia.orgnih.gov
The development of isoprenaline in the 1940s was a major step, offering more selective bronchodilation than adrenaline. nih.govmdpi.com This led to further exploration of related chemical structures. The discovery that the β2-adrenergic receptor was primarily responsible for bronchodilation in 1967 spurred the development of even more selective drugs. wikipedia.org
Tetrahydroisoquinolines represent a class of compounds, both naturally occurring and synthetic, that have shown a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netwisdomlib.org This diverse pharmacological potential has made the THIQ scaffold a privileged structure in medicinal chemistry. researchgate.net It was within this context of exploring adrenergic agonists and leveraging the therapeutic potential of the THIQ structure that tretoquinol was synthesized and investigated. nih.govdrugfuture.com
Nomenclature and Chemical Identity of Tretoquinol Hydrochloride
The precise identification of a chemical compound is crucial for scientific research. This compound is known by several names and is registered under specific identifiers to ensure clarity and avoid ambiguity in research and regulatory contexts.
Systematic and Common Synonyms
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the active enantiomer of tretoquinol is (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol. nih.govlgcstandards.com The hydrochloride salt is specified as (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride. lgcstandards.com
Commonly, the compound is referred to as Tretoquinol or Trimetoquinol (B1172547). drugfuture.comnih.gov The hydrochloride form is often denoted as Tretoquinol HCl or Trimetoquinol hydrochloride. medkoo.com Other synonyms that may be encountered in literature include AQ-110 and Inolin. drugfuture.commedkoo.com
Table 1: Synonyms for this compound
| Type | Name |
|---|---|
| Systematic Name | (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride |
| Common Name | This compound |
| Common Name | Trimetoquinol hydrochloride ontosight.ai |
| Synonym | l-Trimetoquinol idrblab.net |
| Synonym | AQ-110 drugfuture.commedkoo.com |
Chemical Abstract Service (CAS) Registry Numbers
The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to every chemical substance. usitc.gov These numbers are essential for database searches and unambiguous identification. Tretoquinol and its various forms have distinct CAS Registry Numbers.
Table 2: CAS Registry Numbers for Tretoquinol and its Salts
| Compound Form | CAS Registry Number |
|---|---|
| Tretoquinol (l-Form, free base) | 30418-38-3 nih.govmedkoo.com |
| This compound (l-Form) | 18559-59-6 drugfuture.commedkoo.com |
| This compound (dl-Form) | 18559-63-2 drugfuture.com |
Overview of Research Significance in Modern Chemical Biology
Tretoquinol's primary significance in chemical biology stems from its activity as a β-adrenergic agonist, specifically a selective β2-adrenergic receptor agonist. medkoo.comcoompo.comwikipedia.org This makes it a valuable tool for studying the structure, function, and pharmacology of β2-adrenergic receptors, which are a key class of G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov
Research has utilized tretoquinol and its derivatives to probe the binding sites and stereochemical requirements of β-adrenergic receptors. nih.gov For instance, studies have explored how modifications to the tretoquinol structure affect its potency and selectivity at β1 and β2 receptor subtypes. nih.gov This type of research is fundamental to structure-activity relationship (SAR) studies, which inform the design of new, more effective, and selective therapeutic agents. acs.org
More broadly, as a tetrahydroisoquinoline derivative, tretoquinol is part of a chemical class that continues to be of high interest in the search for new therapeutic agents for a variety of conditions, including neurodegenerative diseases like Alzheimer's. acs.org The study of compounds like tretoquinol contributes to the foundational knowledge that may lead to the development of novel drugs targeting GPCRs and other biological pathways. nih.govnih.gov
Properties
CAS No. |
72534-66-8 |
|---|---|
Molecular Formula |
C19H26ClNO6 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
(1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrate;hydrochloride |
InChI |
InChI=1S/C19H23NO5.ClH.H2O/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;;/h7-10,14,20-22H,4-6H2,1-3H3;1H;1H2/t14-;;/m0../s1 |
InChI Key |
NYRVBYLXLHGXDP-UTLKBRERSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.O.Cl |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O.O.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.O.Cl |
Appearance |
Solid powder |
Other CAS No. |
72534-66-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AQ 110 AQ-110 AQ110 AQL 208 AQL-208 AQL208 CV 705 CV-705 CV705 Tetroquinol Tretoquinol Tretoquinol Hydrochloride Tretoquinol Hydrochloride Anhydrous Tretoquinol Hydrochloride, (S)-Isomer Tretoquinol-(R) Tretoquinol-(S) HCl Trimethoquinol Trimetoquinol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Classical Synthetic Routes to the Tetrahydroisoquinoline Core
The synthesis of the 1-substituted tetrahydroisoquinoline backbone of tretoquinol (B10779254) is predominantly achieved through established cyclization strategies, namely the Pictet-Spengler cyclization and reductive amination approaches.
Pictet-Spengler Cyclization and Mechanistic Insights
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. nih.govmdpi.com This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization. wikipedia.org For the synthesis of the tretoquinol core, this would involve the reaction of a dopamine (B1211576) derivative with a substituted phenylacetaldehyde (B1677652).
The generally accepted mechanism for the Pictet-Spengler reaction proceeds through the following key steps:
Imine Formation: The reaction is initiated by the condensation of the β-arylethylamine with the aldehyde to form a Schiff base, which is in equilibrium with its protonated form, the iminium ion.
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then attacks the electrophilic iminium ion in an intramolecular fashion. This step is the key ring-closing event.
Rearomatization: The resulting carbocation intermediate undergoes deprotonation to restore the aromaticity of the benzene (B151609) ring, yielding the tetrahydroisoquinoline core.
The presence of electron-donating groups on the aromatic ring of the β-arylethylamine facilitates the electrophilic substitution step, often allowing the reaction to proceed under milder conditions. nih.gov
| Step | Description | Key Intermediates |
| 1 | Condensation | Schiff Base, Iminium Ion |
| 2 | Cyclization | Spirocyclic Intermediate |
| 3 | Deprotonation | Tetrahydroisoquinoline |
Reductive Amination Approaches
Reductive amination offers an alternative and versatile strategy for the synthesis of the tetrahydroisoquinoline scaffold. This method involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. For the synthesis of a 1-benzyl-tetrahydroisoquinoline derivative, a one-pot reaction can be envisioned where a phenethylamine (B48288) derivative is reacted with a phenylacetaldehyde in the presence of a suitable reducing agent.
Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is crucial, as it should selectively reduce the intermediate imine or iminium ion without affecting the starting carbonyl compound.
Formation and Characterization of the Hydrochloride Salt
The hydrochloride salt of tretoquinol is typically prepared by treating a solution of the free base with hydrochloric acid. This acid-base reaction results in the protonation of the basic nitrogen atom of the tetrahydroisoquinoline ring, forming the corresponding ammonium (B1175870) salt. The hydrochloride salt often exhibits improved stability and solubility characteristics compared to the free base.
The characterization of tretoquinol hydrochloride would involve a suite of spectroscopic techniques to confirm its structure and purity. While specific data for this compound is not detailed in the provided search results, a general characterization would include:
¹H NMR Spectroscopy: To identify the chemical environment of all protons in the molecule.
¹³C NMR Spectroscopy: To determine the number and types of carbon atoms.
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H, N-H, and C-O bonds.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Asymmetric Synthesis and Stereochemical Control
Tretoquinol possesses a chiral center at the 1-position of the tetrahydroisoquinoline ring, and the (S)-enantiomer is known to be the more biologically active isomer. nih.gov Therefore, the development of asymmetric synthetic routes to obtain enantiomerically pure (S)-tretoquinol is of significant importance. General strategies for the asymmetric synthesis of 1-substituted tetrahydroisoquinolines include:
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the nitrogen atom of the starting β-arylethylamine. This auxiliary directs the stereochemical outcome of the cyclization reaction, and is subsequently removed to yield the desired enantiomer.
Chiral Catalysts: The use of a chiral catalyst, such as a chiral Brønsted acid or a transition metal complex with a chiral ligand, can promote the enantioselective formation of the tetrahydroisoquinoline product.
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
While these are established methods for asymmetric synthesis, specific and detailed protocols for the asymmetric synthesis of (S)-tretoquinol are not extensively available in the public domain based on the conducted searches.
Design and Synthesis of Tretoquinol Analogues and Derivatives
To explore the structure-activity relationships of tretoquinol, analogues and derivatives can be synthesized by modifying different parts of the molecule.
Modifications at the 1-Position
The substituent at the 1-position of the tetrahydroisoquinoline ring is a key determinant of its biological activity. The synthesis of analogues with different alkyl and aryl groups at this position can provide valuable insights. For instance, the synthesis of 1-methyl and 1-benzyl analogues of tretoquinol has been reported. name-reaction.com
The general synthetic approach to these analogues would likely follow the classical Pictet-Spengler or reductive amination routes, utilizing the appropriate aldehyde or ketone as a starting material. For example, to synthesize a 1-alkyl analogue, the corresponding alkyl aldehyde would be used in the condensation step. Similarly, for a 1-aryl analogue, an aryl aldehyde would be employed.
| Analogue | Modification at 1-Position | Potential Aldehyde Precursor |
| 1-Methyl-tretoquinol | Methyl group | Acetaldehyde |
| 1-Ethyl-tretoquinol | Ethyl group | Propionaldehyde |
| 1-Phenyl-tretoquinol | Phenyl group | Benzaldehyde |
Further research and detailed experimental data are required to fully elaborate the synthetic pathways and characterize these and other novel tretoquinol analogues.
Substituent Effects on the Isoquinoline (B145761) Core
The isoquinoline core of tretoquinol is a critical determinant of its pharmacological activity. Modifications to the substituents on this bicyclic system have been explored to understand their impact on receptor binding and functional activity. Research has demonstrated that alterations at the C-1 and C-6/C-7 positions of the tetrahydroisoquinoline ring significantly influence the compound's properties.
One area of investigation has been the introduction of additional substituents at the C-1 position, creating 1,1-disubstituted tetrahydroisoquinoline analogs. The synthesis of compounds such as 1-methyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and 1-benzyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been described. These modifications have been shown to produce qualitative differences in beta-adrenergic activity when compared to the parent compound, tretoquinol.
Another significant modification involves the replacement of the hydroxyl groups at the C-6 and C-7 positions. In a notable study, the catechol moiety of tretoquinol was replaced with chloro substituents to yield 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. nih.gov This substitution transformed the beta-adrenergic receptor agonist into a compound with pronounced beta-adrenoceptor antagonist properties. nih.gov This highlights the critical role of the 6,7-dihydroxy substituents in eliciting the agonistic effects of tretoquinol.
Table 1: Effect of Substituents on the Isoquinoline Core of Tretoquinol Analogs
| Compound | Substituent at C-1 | Substituents at C-6 and C-7 | Observed Activity |
| Tretoquinol | H | -OH, -OH | Beta-adrenergic agonist |
| Analog 1 | -CH₃ | -OH, -OH | Altered beta-adrenergic activity |
| Analog 2 | -CH₂Ph | -OH, -OH | Altered beta-adrenergic activity |
| Analog 3 | H | -Cl, -Cl | Beta-adrenergic antagonist nih.gov |
Substituent Effects on the Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl group of tretoquinol is another key pharmacophoric element that has been the subject of synthetic modification to explore its influence on biological activity. Studies have involved the alteration of the methoxy (B1213986) groups to understand the steric and electronic requirements for receptor interaction.
One study detailed the synthesis and evaluation of a tretoquinol derivative where the trimethoxybenzyl group was modified to a 4-hydroxy-3-nitrobenzyl group. This structural change resulted in a compound with significantly reduced potency at beta-adrenergic receptors while retaining significant potency at thromboxane (B8750289) A2/prostaglandin (B15479496) H2 (TP) receptors. nih.gov Another modification involved the introduction of an iodine atom into the trimethoxybenzyl moiety. nih.gov
These findings indicate that the trimethoxyphenyl region of the molecule is amenable to substitution, leading to compounds with altered receptor selectivity profiles. The electronic nature and substitution pattern of this aromatic ring play a crucial role in modulating the pharmacological properties of tretoquinol analogs.
Table 2: Pharmacological Effects of Modifications to the Trimethoxyphenyl Group of Tretoquinol Analogs
| Modification of Trimethoxyphenyl Group | Beta-Adrenergic Receptor Potency | Thromboxane A2/Prostaglandin H2 (TP) Receptor Potency |
| 4-hydroxy-3-nitrobenzyl | Reduced (4% for beta 1 and 19% for beta 2) | Significant (91%) nih.gov |
| Iodinated derivative | Limited (34% for beta 1 and 47% for beta 2) | Maintained (112%) nih.gov |
N-Substitution Strategies
The secondary amine in the tetrahydroisoquinoline ring of tretoquinol presents a site for N-substitution, allowing for the synthesis of a variety of derivatives with potentially altered pharmacokinetic and pharmacodynamic properties. N-alkylation has been explored as a strategy to modulate the compound's activity.
Research has been conducted on the effects of N-alkylation on tretoquinol and its analogs. For instance, the synthesis of an N-benzyl derivative and its subsequent homologation to an N-phenylethyl derivative have been reported. These modifications were found to result in reduced potency at both beta-adrenergic and TP receptors. nih.gov This suggests that the presence and nature of a substituent on the nitrogen atom can significantly impact the molecule's interaction with its biological targets. The synthesis of these N-substituted derivatives typically involves standard alkylation procedures, reacting the parent tetrahydroisoquinoline with an appropriate alkyl halide or through reductive amination.
Table 3: Impact of N-Substitution on the Potency of Tretoquinol Derivatives
| N-Substituent | Receptor System | Potency |
| Benzyl (B1604629) | Beta-adrenergic and TP receptors | Reduced nih.gov |
| Phenylethyl | Beta-adrenergic and TP receptors | Reduced (<3%) nih.gov |
Stereoselective Synthesis of Isomers
Tretoquinol possesses a chiral center at the C-1 position of the tetrahydroisoquinoline ring, and its biological activity is known to be highly stereospecific. The (-)-(S)-isomer is a potent beta-adrenergic receptor agonist, while the (+)-(R)-isomer is significantly less active at these receptors. nih.gov Consequently, the stereoselective synthesis of the desired (S)-enantiomer is of considerable importance.
The synthesis of the optical isomers of tretoquinol has been reported, allowing for the comparative pharmacological evaluation of the individual enantiomers. nih.gov In beta-adrenoreceptor preparations, the (-)-1 isomer (referring to the levorotatory enantiomer) was found to be more potent than the (+)-1 isomer. nih.gov
General methodologies for the asymmetric synthesis of tetrahydroquinolines have been developed, which can be applied to the production of enantiomerically enriched tretoquinol. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the key bond-forming reactions. For instance, asymmetric dihydroxylation followed by reductive cyclization of nitro cyclic sulfites has been described for the construction of chiral 3-substituted tetrahydroquinoline derivatives. While not specifically detailed for tretoquinol, such approaches represent viable strategies for its stereoselective synthesis. The development of stereoselective synthetic routes is crucial for producing the therapeutically active enantiomer of tretoquinol, thereby maximizing its desired pharmacological effects.
Table 4: Stereoisomer Activity of Tretoquinol
| Isomer | Receptor Activity | Potency |
| (-)-(S)-Tretoquinol | Beta-adrenergic agonist | High nih.gov |
| (+)-(R)-Tretoquinol | Beta-adrenergic agonist | Significantly lower than (S)-isomer nih.gov |
Molecular Mechanisms of Action and Receptor Pharmacology
Adrenergic Receptor Agonism
Tretoquinol (B10779254) is a potent beta-adrenergic receptor agonist, with its activity residing primarily in the (-)-(S)-enantiomer. This stereoselectivity is a critical aspect of its interaction with adrenergic receptor subtypes.
β2-Adrenergic Receptor Selectivity and Binding Affinity
Tretoquinol hydrochloride demonstrates a notable selectivity for the β2-adrenergic receptor, which is the basis for its classification as a selective β2-adrenoreceptor agonist. This selectivity is more pronounced in the (-)-(S)-isomer. Radioligand binding studies have demonstrated that the affinity of tretoquinol's isomers for β-adrenergic receptors is stereoselective for the (-)-(S)-isomer. In membranes from guinea pig lung, which are rich in β2-adrenergic receptors, the isomeric-activity ratio (IAR) for binding affinity was found to be 389, indicating a significantly higher affinity of the (-)-(S)-enantiomer compared to the (+)-(R)-enantiomer nih.gov. Similarly, in E. coli expressing human β2-adrenergic receptors, the IAR for receptor affinity was 724 nih.gov.
The functional consequence of this selective binding is a potent stimulation of β2-adrenergic responses. In guinea pig trachea, a tissue where relaxation is mediated by β2-adrenoceptors, the IAR for the stimulatory effect of the tretoquinol isomers was 1585, highlighting the potent and selective agonist activity of the (-)-(S)-enantiomer at this receptor subtype nih.gov.
| Parameter | Tissue/System | Receptor Subtype | Isomeric-Activity Ratio ((-)-(S) vs. (+)-(R)) | Reference |
|---|---|---|---|---|
| Binding Affinity | Guinea Pig Lung Membranes | β2 | 389 | nih.gov |
| Binding Affinity | E. coli expressing human β-AR | β2 | 724 | nih.gov |
| Functional Stimulation | Guinea Pig Trachea | β2 | 1585 | nih.gov |
| Binding Affinity | Guinea Pig Left Ventricle Membranes | β1 | 115 | nih.gov |
| Binding Affinity | E. coli expressing human β-AR | β1 | 661 | nih.gov |
| Functional Stimulation | Guinea Pig Right Atria | β1 | 224 | nih.gov |
| cAMP Accumulation | CHO cells expressing rat β-AR | β3 | 4678 | nih.gov |
Interaction with β1- and β3-Adrenergic Receptor Subtypes
While tretoquinol exhibits selectivity for β2-adrenergic receptors, it also interacts with β1- and β3-adrenergic receptor subtypes. The stereoselective nature of this interaction is also evident at these receptors. In membranes of guinea pig left ventricle (predominantly β1), the IAR for binding affinity was 115, and in E. coli expressing human β1-adrenergic receptors, the IAR was 661 nih.gov. For functional stimulation of β1-adrenoceptors in guinea pig right atria, the IAR was 224 nih.gov. These data indicate that the (-)-(S)-isomer of tretoquinol is also a potent agonist at β1-adrenergic receptors, although the degree of stereoselectivity may vary depending on the tissue and species.
Tretoquinol also demonstrates activity at β3-adrenergic receptors. In Chinese hamster ovary (CHO) cells expressing the rat β3-adrenergic receptor, the IAR for stimulation of cAMP accumulation was exceptionally high at 4678, suggesting a very high degree of stereoselectivity for the (-)-(S)-isomer at this receptor subtype nih.gov.
Post-receptor Signaling Pathways
The activation of β-adrenergic receptors by tretoquinol initiates a cascade of intracellular events, primarily through the Gs protein-adenylyl cyclase pathway. Upon binding of tretoquinol to the receptor, a conformational change occurs, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
This increase in intracellular cAMP is a key second messenger that mediates the downstream effects of tretoquinol. For instance, in bronchial smooth muscle cells, elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins, ultimately resulting in muscle relaxation and bronchodilation. Studies have shown that tretoquinol causes a concentration-dependent stimulation of cAMP accumulation in cells expressing β2- and β3-adrenergic receptors nih.gov.
Role of Specific Functional Groups in Agonist Activity
The chemical structure of tretoquinol is crucial for its agonist activity at adrenergic receptors. Key functional groups that contribute to its pharmacological profile include the catechol group, the tetrahydroisoquinoline core, and the 1-(3,4,5-trimethoxybenzyl) substituent.
The catechol group (6,7-dihydroxy moiety) is a common feature in many potent β-adrenergic agonists and is important for high-affinity binding to the receptor. However, unlike many other catecholamines, tretoquinol is reportedly not a substrate for catechol-O-methyl transferase (COMT), an enzyme that metabolizes catecholamines. This resistance to metabolic degradation may contribute to its prolonged duration of action.
The tetrahydroisoquinoline core provides the structural scaffold for the molecule. The stereochemistry at the chiral center (carbon-1) is critical, with the (-)-(S)-enantiomer being the more potent β-adrenergic agonist nih.gov.
The 1-(3,4,5-trimethoxybenzyl) group at the 1-position of the tetrahydroisoquinoline ring also plays a significant role in receptor interaction and selectivity. Modifications to this group can impact both potency and selectivity. For example, replacing the trimethoxybenzyl group with a 4-hydroxy-3-nitrobenzyl group has been shown to reduce potency at β-adrenergic receptors nih.gov. Furthermore, the size of the substituent on the nitrogen atom of the tetrahydroisoquinoline ring can influence activity; larger N-substituents tend to decrease β-adrenergic activity.
Modulation of Thromboxane (B8750289) A2 Receptor Sites
In addition to its adrenergic agonist properties, tretoquinol also interacts with thromboxane A2 (TXA2) receptor sites, where it acts as an antagonist. This activity is also stereoselective, but in the opposite direction to its β-adrenergic agonism.
Ligand Binding Characteristics
The antagonism of thromboxane A2 receptors by tretoquinol is strongly stereodependent, with the (+)-(R)-enantiomer being significantly more potent than the (-)-(S)-enantiomer nih.gov. This is in stark contrast to its β-adrenergic agonist activity, where the (-)-(S)-isomer is dominant. This stereochemical dichotomy suggests that the binding site and the required conformation for interaction at the thromboxane A2 receptor are distinct from those of the β-adrenergic receptors.
N-substituted analogues of tretoquinol have been shown to cause a concentration-dependent inhibition of human platelet activation mediated by U46619, a stable thromboxane A2 mimetic. This indicates a direct antagonism at the thromboxane A2 receptor. Interestingly, structure-activity studies have revealed that increasing the size of the N-substituent, which decreases β-adrenergic activity, tends to increase the inhibitory activity at thromboxane A2 receptors. This further underscores the different structural requirements for activity at these two distinct receptor systems.
Stereoselectivity in Thromboxane Receptor Interaction
Tretoquinol, also known as trimetoquinol (B1172547) (TMQ), demonstrates a notable stereoselectivity in its interaction with thromboxane A2/prostaglandin (B15479496) H2 (TP) receptors. Research has established that the binding affinity and antagonist activity at these receptors are highly dependent on the stereochemistry of the molecule. Specifically, the (R)-isomer of tretoquinol exhibits significantly greater antagonist potency at TP receptors compared to its (S)-isomer. nih.gov
This stereodependence is a critical aspect of its pharmacological profile. While the (S)-isomer is known for its potent β-adrenergic agonist activity, the (R)-isomer is a more effective antagonist of thromboxane-induced responses, such as platelet aggregation and vascular smooth muscle contraction. nih.gov A study involving sixteen TMQ analogs confirmed that the binding affinities for TP receptors in human platelets, rat vascular endothelial cells, and rat vascular smooth muscle cells were highly stereoselective, consistently favoring the R-isomer. nih.gov This suggests that the spatial arrangement of the functional groups in the (R)-configuration allows for a more optimal fit and interaction with the binding site of the TP receptor. Modifications to the tretoquinol structure, such as the addition of halogen atoms, have been explored to further probe these receptor interactions and enhance TP receptor affinity. nih.gov
Exploratory Studies of Other Potential Biological Activities of Tetrahydroisoquinoline Derivatives
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, which forms the core structure of tretoquinol, is present in a wide range of natural and synthetic compounds. This structural motif has been the subject of extensive research, revealing a variety of potential biological activities beyond β-adrenergic and thromboxane receptor interactions. researchgate.net
Antioxidant Properties
Numerous studies have highlighted the antioxidant potential of tetrahydroisoquinoline derivatives. These compounds can neutralize free radicals and chelate transition metals, which are key mechanisms in mitigating oxidative stress. mdpi.com The introduction of a tetrahydroisoquinoline moiety into the structure of quercetin, a known flavonoid antioxidant, was shown to improve its antioxidative potential in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. mdpi.com This enhanced activity is potentially linked to the presence of the tertiary amino group in the THIQ structure. mdpi.com Other synthetic THIQ derivatives have also demonstrated significant antioxidant activity, in some cases higher than the standard antioxidant, Vitamin C. nih.gov
| Compound/Derivative | Assay | IC50 Value (µM) | Reference |
| Quercetin-THIQ Derivative 2a | DPPH | 20.3 ± 0.6 | mdpi.com |
| Quercetin-THIQ Derivative 2b | DPPH | 25.0 ± 0.5 | mdpi.com |
| Quercetin (Reference) | DPPH | 26.3 ± 0.9 | mdpi.com |
| Ascorbic Acid (Reference) | DPPH | 31.2 ± 0.3 | mdpi.com |
Anti-inflammatory Effects
The THIQ scaffold is a key component in compounds investigated for anti-inflammatory properties. Certain isoquinoline (B145761) alkaloids and their synthetic derivatives have shown the ability to modulate inflammatory pathways. researchgate.netnih.gov For instance, a series of novel 1,2,4-triazole (B32235) tetrahydroisoquinoline hybrids were synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. Several of these compounds exhibited potent inhibitory activity against COX-2, with efficacy comparable or superior to the standard drug celecoxib. nih.gov These compounds were also found to significantly reduce the production of key inflammatory mediators, including prostaglandin E2 (PGE-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov
| Compound | Target | IC50 Value (µM) |
| THIQ Derivative 9e | COX-2 | 0.87 |
| THIQ Derivative 11f | COX-2 | 0.58 |
| THIQ Derivative 9g | COX-2 | 1.27 |
| Celecoxib (Reference) | COX-2 | 0.82 |
Neuroprotective Investigations
The role of tetrahydroisoquinoline derivatives in the central nervous system is complex, with studies reporting both neurotoxic and neuroprotective effects depending on the specific structure of the derivative. unica.it Some endogenous THIQs, such as salsolinol (B1200041) and 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTHIQ), are considered to have neurotoxic potential. unica.it Conversely, other derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ) have demonstrated neuroprotective actions. unica.itresearchgate.net
Research has shown that 1-MeTIQ can protect against neurotoxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a compound known to cause parkinsonism in animal models. nih.gov Pretreatment with 1-MeTIQ significantly inhibited the MPTP-induced decrease in dopaminergic spontaneous firing and suppressed the formation of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation and oxidative stress. nih.gov This suggests that the neuroprotective effect of certain THIQ derivatives may be linked to their ability to reduce free radical damage. nih.gov
Antimicrobial Activity
The tetrahydroisoquinoline framework has been identified as a promising scaffold for the development of novel antimicrobial agents. nih.gov Various synthetic THIQ derivatives have been evaluated against a range of bacterial and fungal pathogens, demonstrating significant inhibitory activity. acs.orgmdpi.com Studies have reported Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range against clinically relevant bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com The antimicrobial efficacy is influenced by the specific substitutions on the THIQ core, indicating that this scaffold can be chemically modified to optimize activity against different microbial targets. acs.org
| Compound/Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| THIQ Derivative 5a | Bacillus cereus | 7.0 - 9.0 | acs.org |
| THIQ Derivative 6 | Bacillus cereus | 7.0 - 9.0 | acs.org |
| THIQ Derivative 7b | Pseudomonas aeruginosa | 7.0 | acs.org |
| THIQ Derivative 5a | Escherichia coli | 8.0 - 9.0 | acs.org |
| HSN584 | MRSA | 4.0 - 8.0 | mdpi.com |
| HSN739 | MRSA | 4.0 - 8.0 | mdpi.com |
| THIQ Derivative 4a | Trichophyton rubrum | 7.0 | acs.org |
Computational Modeling and Molecular Docking Studies
Computational methods, including molecular docking and molecular dynamics simulations, are valuable tools for elucidating the interactions between tetrahydroisoquinoline derivatives and their biological targets at an atomic level. These studies help predict binding affinities, identify key interacting amino acid residues, and guide the design of more potent and selective compounds. scispace.com
Molecular docking studies have been performed on various THIQ derivatives to explore their binding modes with different enzymes and receptors. For example, docking analysis of novel THIQ derivatives against microsomal prostaglandin E synthase 1 (mPGES-1), an enzyme involved in inflammation, revealed good binding affinity. tandfonline.com Another computational study exploring a chlorinated THIQ derivative showed a significantly higher binding affinity for monoamine oxidase-A (MAO-A), with a binding energy (ΔG) of -8.5 kcal/mol, compared to monoamine oxidase-B (MAO-B) (ΔG = -6.3 kcal/mol), suggesting selective inhibition potential. researchgate.net
In a study of THIQ analogs designed as anticancer agents, molecular docking was used to investigate their binding to the KRas receptor. The results indicated that carbonyl oxygen atoms of the active compounds formed hydrogen bonding interactions with the hydroxyl groups of the THR 74 residue in the receptor's active site. nih.gov Similarly, docking of THIQ derivatives into the human neuronal nitric oxide synthase complex identified key interactions, such as π-π stacking with a tryptophan residue and hydrogen bonding with a tyrosine residue, contributing to the binding efficiency. mdpi.com These computational insights are crucial for understanding the structure-activity relationships and for the rational design of new therapeutic agents based on the tetrahydroisoquinoline scaffold.
Structure Activity Relationship Sar Studies and Stereochemical Influence
Elucidation of Key Structural Motifs for Receptor Affinity and Potency
The core structure of Tretoquinol (B10779254) is a 1-benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline framework. nih.govsmolecule.com SAR studies have identified two primary structural motifs that are critical for its receptor affinity and potency: the 3,4,5-trimethoxyphenyl group and the 6,7-dihydroxy moieties.
The 6,7-dihydroxy groups on the tetrahydroisoquinoline ring, which form a catechol-like structure, are vital for the compound's activity as a beta-adrenergic agonist. This catechol moiety is a common feature in many sympathomimetic amines and is known to be important for binding to adrenergic receptors. Research on related compounds has shown that the addition of halogen atoms, such as iodine and fluorine, at positions on this catechol ring can enhance affinity for TP receptors, indicating the importance of this region in molecular recognition at various receptor sites. nih.gov
Impact of Stereochemistry on Pharmacological Activity
Tretoquinol is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers, designated as the (R)- and (S)-isomers. nih.govnih.gov The spatial orientation of the benzyl (B1604629) group at the chiral center (position 1 of the tetrahydroisoquinoline ring) has a profound and differential impact on its pharmacological activity.
The two enantiomers of Tretoquinol exhibit distinct and often opposing pharmacological profiles. The (-)-(S)-isomer is recognized as a potent beta-adrenergic receptor (β-AR) agonist. nih.gov In contrast, the (R)-isomer shows significantly lower activity at β-adrenergic receptors. nih.gov However, for Thromboxane (B8750289) A2 (TP) receptors, the stereoselectivity is reversed. The TP receptor binding affinities are highly stereoselective for the (R)-isomer over the (S)-isomer. nih.gov This demonstrates that the specific three-dimensional structure of each isomer determines its preferred interaction with different receptor systems.
The interaction of Tretoquinol's enantiomers with β-adrenergic receptors is highly stereoselective, with a strong preference for the (S)-isomer. nih.gov This selectivity is quantified by the isomeric-activity ratio (IAR), which compares the potency or affinity of the more active isomer (eutomer) to the less active one (distomer). Studies have shown that the (S)-isomer is substantially more potent than the (R)-isomer in stimulating both β1- and β2-adrenergic receptors. nih.govsmolecule.com Radioligand binding studies have confirmed this stereoselectivity, demonstrating that the affinity of the (S)-isomer for β-adrenergic receptors is significantly higher than that of the (R)-isomer in various tissues and cell systems. nih.gov
Table 1: Isomeric-Activity Ratios (IARs) of Tretoquinol Enantiomers at Beta-Adrenergic Receptors nih.gov
This table illustrates the superior potency of the (S)-isomer compared to the (R)-isomer at different β-AR subtypes.
| Receptor Subtype & System | Isomeric-Activity Ratio (IAR) [(S)-isomer vs (R)-isomer] |
| Functional Studies | |
| β1-AR (Guinea Pig Atria) | 224 |
| β2-AR (Guinea Pig Trachea) | 1585 |
| Binding Affinity Studies | |
| β1-AR (Guinea Pig Left Ventricle) | 115 |
| β2-AR (Guinea Pig Lung) | 389 |
| Human β1-AR (expressed in E. coli) | 661 |
| Human β2-AR (expressed in E. coli) | 724 |
In contrast to its activity at adrenergic receptors, the stereochemical preference for Tretoquinol is reversed at Thromboxane A2 (TP) receptors. nih.gov For these receptors, which are involved in processes like platelet aggregation and vasoconstriction, the (R)-isomer is the more potent enantiomer. nih.gov Studies using various analogs of Tretoquinol have consistently shown that the binding affinity for TP receptors is highly stereoselective, favoring the R-isomer. nih.gov This highlights that while both isomers possess the same structural motifs, their spatial arrangement dictates a differential fit into the binding pockets of various receptors, leading to distinct pharmacological actions.
Table 2: Stereoselectivity of Tretoquinol Isomers at Thromboxane A2 (TP) Receptors nih.gov
This table summarizes the preferential binding of the R-isomer of Tretoquinol and its analogs to TP receptors.
| Compound | Stereoselective Preference for TP Receptor Binding | Functional Role |
| Tretoquinol (TMQ) Isomers | R-isomer > S-isomer | TP Receptor Antagonist |
| 8-fluoro TMQ Isomers | R-isomer > S-isomer | TP Receptor Antagonist |
Functional Group Modulation and Structure-Activity Relationships
The pharmacological profile of tretoquinol is highly dependent on the nature and arrangement of its functional groups. Strategic modifications have been instrumental in elucidating the key interactions between the molecule and its biological targets.
Effects of Methylation on Diol Groups
The 6,7-dihydroxy (catechol) moiety of the tetrahydroisoquinoline ring is crucial for the potent beta-stimulating and antithromboxane A2 activities of tretoquinol. nih.gov Masking these hydroxyl groups, for instance through methylation to form a dimethoxy analog, has been shown to be detrimental to its primary adrenergic activities. nih.gov This underscores the importance of the free catechol group for receptor binding and activation, likely through hydrogen bonding interactions with the receptor's active site.
Interestingly, while the catechol moiety is essential for its beta-adrenergic effects, masking these groups with dimethoxy or methylenedioxy functionalities can enhance the potency of inhibitors of thromboxane A2-independent platelet activation. nih.gov This suggests that the structural requirements for different biological activities of tretoquinol analogs can diverge significantly. A study on the metabolism of tretoquinol has identified O-methylated tretoquinol as a major metabolite found in human urine. nih.gov
Influence of Electron-Withdrawing Substituents
The introduction of electron-withdrawing groups into the tretoquinol scaffold can significantly modulate its biological activity. For example, modifying the trimethoxybenzyl group to a 4-hydroxy-3-nitrobenzyl group results in a compound with markedly reduced potency at beta-adrenergic receptors. nih.gov Specifically, this analog displayed only 4% of the activity at β1 receptors and 19% at β2 receptors compared to the parent compound. nih.gov
Conversely, the same modification led to a compound that retained significant potency (91%) in thromboxane A2/prostaglandin (B15479496) H2 (TP) receptor systems. nih.gov This highlights the potential for designing analogs with a more selective pharmacological profile by strategically incorporating electron-withdrawing substituents.
Impact of Ring System Replacements
The integrity of the tetrahydroisoquinoline nucleus is another critical factor for the potent beta-stimulating and antithromboxane A2 activities of tretoquinol. nih.gov Alterations to this core structure, such as ring enlargement to a benzazepine analog, have been shown to diminish these primary activities. nih.gov
However, such modifications are not without potential therapeutic value. The aforementioned benzazepine analogs, while less active at adrenergic receptors, demonstrated enhanced inhibitory potency on thromboxane A2-independent platelet activation. nih.gov This suggests that while the tetrahydroisoquinoline ring is optimal for adrenergic activity, alternative ring systems may be explored to develop agents with different pharmacological targets.
N-Substituent Effects on Adrenergic and Antiaggregatory Activity
The substituent on the nitrogen atom of the tetrahydroisoquinoline ring plays a pivotal role in differentiating the adrenergic and antiaggregatory activities of tretoquinol analogs. Structure-activity relationship studies have shown that the size of the N-substituent has a differential effect on these two biological actions. nih.gov
An increase in the size of the N-substituent generally leads to a decrease in beta-adrenergic activity. nih.gov In contrast, larger N-substituents have been associated with an increase in the inhibition of platelet aggregatory activity. nih.gov This divergence in structural requirements indicates that the binding sites for these two activities have different steric tolerances. For instance, N-benzyl and N-(β-hydroxyethyl) analogs were found to be less potent beta-adrenergic agonists than tretoquinol itself, but exhibited significant antiaggregatory effects. nih.gov
| N-Substituent | Beta-Adrenergic Activity | Antiaggregatory Activity |
|---|---|---|
| -H (Tretoquinol) | Potent | Potent |
| -CH3 | Less Potent | Variable |
| -Benzyl | Lower | Higher |
| -β-hydroxyethyl | Lower | Higher |
| -β-chloroethyl | Lower | Higher |
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific Quantitative Structure-Activity Relationship (QSAR) studies on tretoquinol hydrochloride are not extensively documented in the public domain, the principles of QSAR are highly applicable to this class of compounds. QSAR modeling seeks to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
For tetrahydroisoquinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) could be employed. mdpi.com These models can provide valuable insights into the steric and electrostatic field requirements for optimal receptor interaction. By developing such models for tretoquinol analogs, it would be possible to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective agents. mdpi.com
The development of a robust QSAR model for tretoquinol and its analogs would involve the following steps:
Data Set Selection: A series of tretoquinol analogs with experimentally determined biological activities would be compiled.
Molecular Modeling and Alignment: The 3D structures of the molecules would be generated and aligned based on a common scaffold.
Descriptor Calculation: Various physicochemical properties (descriptors) such as steric, electronic, and hydrophobic parameters would be calculated for each molecule.
Model Generation and Validation: Statistical methods would be used to generate a mathematical equation linking the descriptors to the biological activity. The predictive power of the model would then be rigorously validated.
Such models could elucidate the key structural features that govern the adrenergic and antiaggregatory activities of tretoquinol, facilitating a more rational and efficient drug discovery process.
Metabolic Pathways and Metabolite Characterization
Enzymatic Biotransformation Studies
The enzymatic basis of tretoquinol (B10779254) metabolism has been investigated, pointing to the involvement of key Phase II enzymes.
Catechol-O-methyltransferase (COMT): Given tretoquinol's catechol structure, COMT is the primary enzyme responsible for its O-methylation. COMT is known to catalyze the transfer of a methyl group from S-adenosyl-L-methionine to catecholamines and other catechol-containing compounds.
Sulfotransferases (SULTs): While specific SULT isoforms responsible for tretoquinol sulfation have not been definitively identified in the reviewed literature, this family of enzymes is known to be involved in the sulfation of phenolic compounds.
UDP-glucuronosyltransferases (UGTs): The specific UGT isoforms involved in the glucuronidation of tretoquinol have not been fully elucidated in the available research. However, it is known that multiple UGTs are responsible for the glucuronidation of a wide range of drugs.
Characterization of Metabolite Structures
The metabolites of tretoquinol have been identified and characterized primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net This technique allows for the separation and identification of the parent drug and its metabolites based on their mass-to-charge ratios and fragmentation patterns. The identified metabolites in human urine are:
O-methylated tretoquinol
Tretoquinol sulphate
O-methylated tretoquinol sulphate
Tretoquinol glucuronide
Detailed structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for these specific metabolites is not extensively detailed in the currently available literature.
Comparative Metabolic Profiles in Preclinical Models
Studies on the metabolic fate of trimetoquinol (B1172547), the racemic form of tretoquinol, have been conducted in rats and rabbits. Following intravenous administration in these species, unchanged trimetoquinol and five metabolites were identified in the urine. These included the 6-O-methyl and 7-O-methyl ethers of trimetoquinol, as well as the glucuronides of the parent compound and its two O-methylated metabolites.
| Metabolite | Metabolic Pathway | Species Detected In |
|---|---|---|
| O-methylated tretoquinol | O-Methylation | Human, Rat, Rabbit |
| Tretoquinol sulphate | Sulfation | Human |
| O-methylated tretoquinol sulphate | O-Methylation and Sulfation | Human |
| Tretoquinol glucuronide | Glucuronidation | Human, Rat, Rabbit |
| O-methylated tretoquinol glucuronide | O-Methylation and Glucuronidation | Rat, Rabbit |
Analytical Methodologies for Research and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating tretoquinol (B10779254) from complex mixtures prior to its detection and quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the physicochemical properties of the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tretoquinol. A method for the determination of tretoquinol (referred to as trimethoquinol) in plasma utilizes a reversed-phase HPLC system. nih.gov This approach involves a multi-step sample preparation process beginning with extraction from plasma at pH 9 using ethyl acetate, followed by back-extraction into phosphoric acid. nih.gov The final quantification is achieved using electrochemical detection after the chromatographic separation. nih.gov This HPLC method demonstrates high sensitivity, which is essential for analyzing biological samples where the compound may be present at very low concentrations. nih.gov The method's performance is not affected by the presence of monomethylated metabolites of tretoquinol. nih.gov
Table 1: Performance Characteristics of an HPLC Method for Tretoquinol Determination in Plasma nih.gov
| Parameter | Value |
|---|---|
| Lower Limit of Detection | 40 pg/ml |
| Limit of Determination | 0.1 ng/ml |
| Variation Coefficient (Low Range) | ~7% |
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC, utilizes smaller particle-size columns to achieve faster separations and higher resolution. A method developed for the determination of tretoquinol (TQ) and another plant-derived agent, higenamine (B191414) (HG), in spices employs Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). researchgate.net The sample preparation for this method involves extraction with ethanol (B145695) containing 0.5% formic acid, followed by purification using an Oasis MCX solid-phase extraction cartridge. researchgate.net The chromatographic separation is performed on a C18 column using a mobile phase consisting of methanol (B129727) and a 0.05% formic acid aqueous solution. researchgate.net
Table 2: UHPLC Method Parameters for Tretoquinol (TQ) Analysis in Spices researchgate.net
| Parameter | Description |
|---|---|
| Sample Preparation | |
| Extraction Solvent | Ethanol with 0.5% Formic Acid |
| Purification | Oasis MCX Solid Phase Extraction (SPE) |
| Chromatography | |
| Column | C18 |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Method Performance | |
| Calibration Range | 0.2-50 ng/mL |
| Limit of Detection (LOD) | 0.39-0.58 µg/kg |
| Limit of Quantification (LOQ) | 1.27-1.88 µg/kg |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique best suited for compounds that are volatile and thermally stable. analyticaltoxicology.com The principle of GC involves separating components of a mixture based on their partitioning between a gaseous mobile phase and a stationary phase within a column. Given that tretoquinol hydrochloride is a salt of a relatively polar, high-molecular-weight molecule, it possesses low volatility and is not ideally suited for direct GC analysis. The high temperatures required for vaporization in the GC inlet could lead to thermal decomposition. Therefore, liquid chromatography techniques like HPLC and UHPLC are the more common and effective approaches for the analysis of tretoquinol. nih.govresearchgate.netnih.gov While derivatization could potentially be used to increase the volatility of tretoquinol for GC analysis, this adds complexity to the sample preparation process, making LC-based methods a more direct and preferred choice.
Mass Spectrometric Detection and Quantification
Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio of ionized molecules. When coupled with liquid chromatography, it provides exceptional selectivity and sensitivity for quantifying compounds like tretoquinol, even in highly complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for the quantification of tretoquinol in urine for purposes such as doping control. nih.govcncb.ac.cnsemanticscholar.org Tretoquinol has been explicitly included in the World Anti-Doping Agency (WADA) Prohibited List. researchgate.netnih.govcncb.ac.cn A validated LC-MS/MS method has been developed for the quantification of tretoquinol (free form plus glucuronide conjugate) in human urine. researchgate.netnih.gov In an excretion study involving oral administration of this compound hydrate, this method was used to analyze urine samples. researchgate.netnih.govcncb.ac.cn The method demonstrated excellent precision and accuracy. researchgate.netnih.gov In addition to the parent compound, the analysis also identified metabolites such as O-methylated tretoquinol, tretoquinol sulphate, and O-methylated tretoquinol sulphate. researchgate.netnih.govcncb.ac.cn The detection of these metabolites, particularly the long-lasting O-methylated tretoquinol, can serve as a useful marker in doping control. nih.govcncb.ac.cn
The UPLC-MS/MS method used for analyzing spices operates in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode, which provides high specificity and reduces matrix interference. researchgate.net
Table 3: Validation Parameters of an LC-MS/MS Method for Tretoquinol in Human Urine researchgate.netnih.gov
| Parameter | Value/Range |
|---|---|
| Application | Doping Control |
| Analyte | Tretoquinol (free + glucuronide) |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Inter-day Precision (%RSD) | 2.7% to 9.2% |
| Inter-day Accuracy | -0.6% to -3.6% |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) techniques, such as time-of-flight (TOF) and Orbitrap Fourier-transform (FTMS), represent an advanced tier in analytical detection. nih.gov HRMS provides highly accurate mass measurements, which allow for the determination of a compound's elemental composition. nih.govthermofisher.com This capability is a significant advantage in identifying compounds with a high degree of confidence, distinguishing them from other co-eluting matrix components that may have the same nominal mass. nih.gov
In the context of tretoquinol analysis, HRMS can be used to confirm the identity of the parent drug and its metabolites in complex samples without the need for specific reference standards for every metabolite. nih.govcdc.gov By measuring the exact mass of a detected ion and comparing it to the theoretical mass of suspected compounds, HRMS provides a powerful tool for structural elucidation and identification of unknowns. nih.gov This is particularly valuable in drug metabolism studies and in forensic and clinical toxicology for screening a wide range of substances. nih.govthermofisher.com The combination of liquid chromatography with HRMS (LC-HRMS) is considered an excellent tool for multi-component screening and provides very high identification power. thermofisher.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a primary technique for the quantification of tretoquinol. This method is noted for its high sensitivity and selectivity. In doping control analysis, for instance, LC-MS/MS methods utilizing a positive ESI and multiple reaction monitoring mode have been developed for the quantification of tretoquinol and its glucuronide conjugate in human urine. nih.govresearchgate.netsemanticscholar.org ESI is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it highly suitable for biomolecules and pharmaceutical compounds. nih.gov The process involves the formation of ions from a liquid solution, which are then analyzed by the mass spectrometer to determine their mass-to-charge ratio. temple.edu The high selectivity of ESI-MS is advantageous for analyzing complex biological samples, effectively separating the analyte of interest from matrix interferences. temple.edu
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool widely regarded as a "gold standard" for the comprehensive screening and confirmation of drugs and metabolites in clinical and forensic toxicology. springernature.com This technique separates volatile and thermally stable compounds in the gas phase before detecting them with a mass spectrometer. mdpi.com The combination of gas chromatography for separation and mass spectrometry for detection provides high selectivity and sensitivity. mdpi.com
While LC-MS/MS is more commonly cited in recent literature for tretoquinol analysis, GC-MS remains a fundamental technique in drug analysis. For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. In some cases, chemical derivatization is required to make the analytes suitable for GC-MS analysis. springernature.com The high resolving power and accuracy of GC-MS make it an indispensable tool for identifying unknown compounds and confirming the presence of targeted analytes in complex mixtures. mdpi.com
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to determine the structure of organic compounds. For this compound, ¹H NMR signals help identify the protons in different chemical environments, such as the aromatic protons of the trimethoxybenzyl group. ¹³C NMR provides information on the carbon skeleton of the molecule, confirming substitution patterns. smolecule.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to O–H stretching, C–O–C ether linkages, and aromatic C=C bonds. smolecule.com
Table 1: Spectroscopic Data for this compound
| Technique | Key Signals/Bands | Assignment |
|---|---|---|
| ¹H NMR | δ 6.65 (s, 2H) | Aromatic protons of the trimethoxybenzyl group |
| ¹³C NMR | δ 152.4 | Hydroxylated isoquinoline (B145761) carbons |
| IR (KBr) | 3,400 cm⁻¹ (broad) | O–H stretch |
| IR (KBr) | 1,250 cm⁻¹ | C–O–C ether |
Source: Smolecule smolecule.com
Method Validation and Performance Parameters
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. This involves evaluating several performance parameters to ensure the method is accurate, precise, and sensitive. jddtonline.infoajpaonline.com
Sensitivity (Limit of Detection, Limit of Quantification)
The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. loesungsfabrik.de For tretoquinol, highly sensitive methods have been developed, particularly for its detection in biological fluids and other matrices. nih.govresearchgate.net
Table 2: Sensitivity Parameters for Tretoquinol Analytical Methods
| Matrix | Method | LOD | LOQ |
|---|---|---|---|
| Human Urine | LC-MS/MS | 0.03 ng/mL nih.govresearchgate.netsemanticscholar.org | Not specified |
Precision and Accuracy
Precision refers to the closeness of agreement between a series of measurements from the same sample, while accuracy indicates the closeness of the measured value to the true value. jddtonline.info Both are critical for ensuring the reliability of quantitative data. Precision is often expressed as the relative standard deviation (RSD), and accuracy is typically reported as percent recovery. ajpaonline.com
For the analysis of tretoquinol in human urine using LC-MS/MS, excellent inter-day precision and accuracy have been reported. nih.govresearchgate.netsemanticscholar.org
Table 3: Precision and Accuracy Data for Tretoquinol Analysis in Human Urine
| Parameter | Value |
|---|---|
| Inter-day Precision (RSD) | 2.7% to 9.2% nih.govresearchgate.netsemanticscholar.org |
Recovery
Recovery studies are performed to evaluate the efficiency of an analytical method's extraction procedure. nih.gov The recovery is the percentage of the true concentration of an analyte that is measured by the analytical method. In a study determining tretoquinol in various spices, the average recoveries were found to be within an acceptable range, demonstrating the effectiveness of the sample preparation and extraction steps. researchgate.net
Table 4: Recovery Data for Tretoquinol Analysis
| Matrix | Method | Average Recovery |
|---|
Application of Internal Standards in Quantification
The use of an internal standard (IS) is a cornerstone of accurate and precise quantification in LC-MS/MS analysis, including for this compound. biopharmaservices.comnebiolab.com An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples, calibrators, and quality controls. biopharmaservices.com Its primary role is to compensate for variations that can occur during sample preparation and analysis. researchgate.netwuxiapptec.com
Variability in an analytical workflow can arise from several sources:
Sample Preparation: Analyte loss can occur during extraction, evaporation, and reconstitution steps. wuxiapptec.comscioninstruments.com
Injection Volume: Inconsistencies in the volume of sample injected into the LC system can lead to proportional changes in the analyte signal. biopharmaservices.com
Matrix Effects: Ion suppression or enhancement can affect the analyte and the internal standard differently if they are not structurally similar. nih.gov
Instrumental Drift: The sensitivity of the mass spectrometer can fluctuate over the course of an analytical run. biopharmaservices.comscioninstruments.com
By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to significantly improved accuracy and precision. wuxiapptec.com
For quantitative LC-MS/MS bioanalysis, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. biopharmaservices.com SIL internal standards, such as deuterated compounds, have the same chemical structure and properties as the analyte but a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). clearsynth.combiopharmaservices.com
The advantages of using a SIL internal standard like deuterated tretoquinol (TQ-D9) include:
Similar Behavior: It co-elutes with the analyte during chromatography and experiences nearly identical extraction recovery and matrix effects. texilajournal.com
Compensation for Ionization Variability: As it has the same ionization efficiency as the analyte, it effectively corrects for ion suppression or enhancement. texilajournal.com
Improved Precision: The use of a SIL internal standard significantly improves the precision of the method. scispace.com
In a validated method for the determination of tretoquinol in spices, deuterated tretoquinol (TQ-D9) was used as the internal standard to ensure accurate quantification. researchgate.net This approach is considered the gold standard in quantitative mass spectrometry as it provides the most effective compensation for the various sources of error inherent in the analysis of complex samples. texilajournal.combiopharmaservices.com
| Internal Standard Type | Description | Advantages for Tretoquinol Analysis | Disadvantages |
|---|---|---|---|
| Stable Isotope-Labeled (e.g., TQ-D9) | Analyte with one or more atoms replaced by a heavy isotope. | Co-elutes with tretoquinol, experiences identical matrix effects and extraction recovery, leading to the highest accuracy and precision. texilajournal.combiopharmaservices.com | Can be expensive and may not be commercially available. biopharmaservices.com |
| Structural Analogue | A molecule with a similar chemical structure to the analyte. wuxiapptec.com | More readily available and less expensive than SIL standards. | May have different chromatographic retention, extraction recovery, and ionization efficiency than tretoquinol, leading to less effective correction. scispace.com |
Preclinical Pharmacological Investigations and Comparative Analyses
In Vitro Pharmacological Profiling
In vitro studies have been instrumental in elucidating the molecular and cellular mechanisms of tretoquinol's action. These investigations have utilized a range of techniques from receptor binding assays to functional studies in isolated tissues to build a comprehensive pharmacological profile of the compound.
Radioligand binding assays have been employed to determine the affinity of tretoquinol (B10779254) for beta-adrenergic receptor subtypes. These studies have consistently shown that tretoquinol exhibits stereoselective binding, with the (-)-(S)-isomer having a significantly higher affinity for beta-adrenergic receptors than the (+)-(R)-isomer. nih.govnih.gov
Research using membranes from guinea pig left ventricle (rich in β1 receptors) and lung (rich in β2 receptors) demonstrated that the β-adrenergic receptor affinities of the TMQ isomers were stereoselective for the (-)-(S)-isomer. nih.gov This stereoselectivity was also observed in E. coli expressing human β1- and β2-adrenergic receptors. nih.gov Similarly, in Chinese hamster ovary (CHO) cells expressing human β1-, β2-, and β3-adrenergic receptor subtypes, the (-)-TMQ isomer exhibited a substantially greater affinity than the (+)-TMQ isomer. nih.gov
The isomeric-activity ratios (IARs), which quantify the stereoselectivity, highlight the preference of the (-)-(S)-isomer for these receptors across different biological systems. nih.gov
Table 1: Stereoselective Receptor Binding Affinity of Tretoquinol (TMQ) Isomers
Functional assays in cell lines have provided insights into the efficacy of tretoquinol as an agonist. Studies in Chinese hamster ovary (CHO) cells stably expressing human beta-adrenergic receptor subtypes are particularly informative. In these cells, the potency of tretoquinol isomers to stimulate the accumulation of cyclic AMP (cAMP), a key second messenger in beta-adrenergic signaling, was evaluated. nih.gov
The results demonstrated that the (-)-TMQ isomer was significantly more potent than the (+)-TMQ isomer at stimulating cAMP accumulation for all three beta-adrenoceptor subtypes. nih.gov Further analysis revealed that while TMQ binds to the receptor with high affinity, it may not couple as effectively with the downstream signaling machinery compared to full agonists like isoproterenol (B85558), leading to its classification as a partial agonist. nih.gov For instance, a receptor occupancy of 2% was required for S-(-)-TMQ to produce an equivalent cAMP accumulation as 0.14% occupancy by (-)-isoproterenol in CHO cells expressing human β2-AR. nih.gov
The primary mechanism of action for beta-adrenergic agonists involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov Cellular signaling studies have confirmed that tretoquinol follows this pathway. Upon binding to beta-adrenergic receptors, tretoquinol promotes the coupling of the receptor to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. nih.govnih.gov
Investigations into the beta-AR-associated effector mechanism showed that TMQ and its analogs failed to effectively couple with the G-protein and only partially activated the receptor-associated adenylyl cyclase. nih.gov In isolated fat adipocytes, the increase in intracellular cAMP produced by the enantiomers of TMQ was effectively blocked by the beta-blocker propranolol, confirming that the response is mediated through beta-adrenergic receptors and the subsequent activation of membrane-bound adenylate cyclase. nih.gov
Experiments using isolated tissue preparations have been crucial for understanding the physiological effects of tretoquinol on specific organs and tissues. These studies provide a bridge between cellular assays and in vivo models. The functional potencies of tretoquinol enantiomers have been examined in various isolated tissues, primarily focusing on beta-1 adrenergic effects in cardiac tissue and beta-2 adrenergic effects in airway smooth muscle. nih.govnih.gov
In guinea pig right atria (predominantly β1 receptors) and trachea (predominantly β2 receptors), the (-)-(S)-isomer of TMQ was found to be a potent agonist, with isomeric-activity ratios (IARs) of 224 and 1585, respectively, indicating high stereoselectivity. nih.gov Similar high IARs were observed in other tissues containing atypical beta-adrenergic receptors, such as rat distal colon and brown adipocytes. nih.gov These findings confirm the potent and stereoselective agonist activity of the (-)-(S)-isomer of tretoquinol across different beta-adrenergic receptor subtypes in functional tissue models. nih.gov
Table 2: Functional Stereoselectivity of Tretoquinol (TMQ) Isomers in Isolated Tissues
In Vivo Preclinical Models of Pharmacological Activity
In vivo animal models are essential for evaluating the integrated physiological effects of a drug candidate. For tretoquinol, these models have been primarily used to assess its bronchodilatory efficacy.
The bronchodilatory effects of tretoquinol (as trimetoquinol (B1172547) or TMQ) have been investigated in horses with heaves, a condition of airway obstruction analogous to human asthma. nih.govnih.gov Studies have explored different routes of administration to determine the compound's therapeutic potential.
When administered as an aerosol to horses with heaves, TMQ caused a dose-dependent bronchodilation, as measured by a decrease in the maximal change in pleural pressure (ΔPplmax). nih.gov A notable finding was a two-phase bronchodilation effect, with an immediate phase lasting up to 30 minutes and a second phase occurring between 2 and 4 hours after administration. nih.gov Importantly, the aerosol administration was not associated with changes in heart rate or other observable side effects. nih.gov
In contrast, intravenous (i.v.) and intratracheal (i.t.) administration of TMQ, while producing bronchodilation, also resulted in significant cardiac stimulation. nih.govuky.edu The onset of both bronchodilator and cardiac effects was rapid (within 3 minutes), but the duration of action was short, with effects dissipating within 2 hours. nih.govuky.edu Oral administration of TMQ was found to be therapeutically ineffective as a bronchodilator in this model. nih.gov These findings suggest that the route of administration is a critical factor in the pharmacological activity of tretoquinol in vivo.
Cardiovascular Effects in Preclinical Studies
Preclinical investigations have demonstrated that tretoquinol hydrochloride exerts notable effects on the cardiovascular system, primarily through its interaction with adrenergic receptors. In vitro studies on various animal tissues have provided insights into its pharmacological profile. For instance, in preparations of guinea pig atria, tretoquinol has been shown to produce positive chronotropic and inotropic effects. nih.govnih.gov The (-)-isomer of a tretoquinol derivative, 1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, was found to be more potent than the (+)-isomer in guinea pig atria. nih.gov
Further studies on isolated perfused rabbit hearts revealed that tretoquinol is equieffective to isoproterenol in increasing tension development and the rate of contraction. nih.gov This suggests a significant stimulatory effect on myocardial contractility and heart rate. The mechanism underlying these effects involves the activation of adenylate cyclase, leading to an increase in cyclic AMP levels within myocardial cells. nih.gov However, tretoquinol displayed partial agonist activity in stimulating adenylate cyclase, enhancing its activity by 20% of the maximum obtainable by isoproterenol in the presence of GTP. nih.gov
Table 1: Comparative Effects of Tretoquinol and Isoproterenol on Rabbit Heart Parameters
| Parameter | Tretoquinol | Isoproterenol |
|---|---|---|
| Tension Development | Equieffective | Equieffective |
| Rate of Contraction | Equieffective | Equieffective |
| Adenylate Cyclase Activation (in the presence of GTP) | Partial Agonist (20% of max) | Full Agonist |
Data synthesized from a study on intact rabbit hearts and myocardial adenylate cyclase activity. nih.gov
Antiaggregatory Properties in Animal Models
This compound has been identified as a potent inhibitor of platelet aggregation. nih.gov This antiaggregatory effect is a significant aspect of its preclinical pharmacological profile. Studies have shown that tretoquinol and its analogues can effectively inhibit human platelet activation mediated by thromboxane (B8750289) A2 mimetics. nih.gov This indicates that its mechanism of action involves interference with pathways that promote platelet clumping.
The investigation of N-substituted tretoquinol analogues has provided further understanding of the structure-activity relationship for this antiplatelet effect. nih.gov It was observed that the size of the N-substituent influences the biological activity. Interestingly, larger N-substituents tended to decrease beta-adrenergic activity while increasing the inhibition of platelet aggregation. nih.gov This suggests that the structural requirements for antiaggregatory effects are distinct from those for beta-adrenergic stimulation, offering potential for the development of more selective compounds. nih.gov
Table 2: Structure-Activity Relationship of N-Substituted Tretoquinol Analogues
| N-Substituent Size | Beta-Adrenergic Activity | Platelet Aggregation Inhibition |
|---|---|---|
| Smaller | Higher | Lower |
| Larger | Lower | Higher |
Based on findings from a study on N-substituted trimetoquinol analogues. nih.gov
Comparative Analysis with Structurally Similar Compounds
Tretoquinol vs. Higenamine (B191414): Mechanistic and Efficacy Differentiation
Tretoquinol and higenamine are both isoquinoline (B145761) alkaloids with significant cardiovascular effects, yet they exhibit differences in their mechanisms of action and receptor interactions. Tretoquinol is characterized as a potent beta-adrenergic receptor agonist. nih.gov Its cardiovascular effects, such as increased heart rate and contractility, are primarily attributed to the stimulation of beta-adrenoceptors. nih.gov
Higenamine, on the other hand, is identified as a dual agonist for both β1- and β2-adrenergic receptors. nih.gov This dual agonism contributes to its positive inotropic and chronotropic effects. mdpi.com Furthermore, higenamine has been shown to be an antagonist of α1-adrenaline receptors, which can lead to a hypotensive effect. mdpi.commdpi.com Some research also suggests that higenamine's anabolic effects may not be mediated through the β2-adrenoceptor, indicating a more complex pharmacological profile that could involve crosstalk with androgen and estrogen receptors. physiciansweekly.com
In terms of signaling pathways, tretoquinol's action is linked to the activation of adenylate cyclase and subsequent increases in cAMP. nih.gov Higenamine also engages adrenergic receptor signaling but has been noted to have a wide range of other pharmacological activities, including anti-inflammatory and antioxidant effects, through modulation of various signaling pathways such as the PI3K/Akt pathway. mdpi.comnih.gov
Comparison with Other Isoquinoline Derivatives
The pharmacological profile of tretoquinol can be further understood by comparing it to other isoquinoline derivatives. One such compound is CSH109, which is 3,4-dihydroxybenzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, a structure closely related to tretoquinol. In studies on rat cardiac tissue, CSH109 was found to increase the amplitude of contractions and spontaneous beats in the atria in a dose-dependent manner. nih.gov These positive inotropic and chronotropic actions were antagonized by propranolol, indicating that CSH109 exerts its cardiac effects by activating beta-adrenoceptors, similar to tretoquinol. nih.gov Under voltage clamp conditions, CSH109 significantly increased the L-type calcium inward current (ICa), which was also antagonized by propranolol. nih.gov
In contrast, another isoquinoline derivative, CSH118 (2-bromo-3,4-dimethoxybenzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline), exhibited a different pharmacological profile. CSH118 slowed the spontaneous beats in the right atria and acted as a broad-spectrum ionic channel blocker, strongly suppressing the TTX-sensitive sodium inward current (INa), ICa, transient outward current (Ito), and I400. nih.gov This highlights the significant impact that structural modifications on the isoquinoline scaffold can have on the resulting pharmacological activity, shifting from a beta-adrenergic agonist profile (as seen with tretoquinol and CSH109) to an ion channel blocker.
The broader class of isoquinoline derivatives encompasses a wide range of biological activities, from neuromuscular blockers to antimicrobial agents, further illustrating the chemical diversity and therapeutic potential of this structural class. mdpi.comdrugbank.com
Table 3: Comparison of Cardiovascular Effects of Isoquinoline Derivatives in Rat Cardiac Tissue
| Compound | Effect on Atrial Contraction & Heart Rate | Mechanism of Action | Effect on Ion Channels |
|---|---|---|---|
| CSH109 | Increase | Beta-adrenoceptor activation | Increases L-type Ca2+ current |
| CSH118 | Decrease in heart rate | Broad-spectrum ion channel blocker | Suppresses Na+, Ca2+, and K+ currents |
Data from a comparative study on two synthetic isoquinoline alkaloids. nih.gov
Emerging Research and Future Horizons for this compound
This compound, a tetrahydroisoquinoline compound, has been historically recognized for its activity as a β-adrenergic agonist. While its primary application has been in the context of bronchodilation, ongoing and future research is poised to explore the broader pharmacological potential of this molecule. Advances in medicinal chemistry, computational science, and molecular biology are opening new avenues for investigation, aiming to refine its therapeutic profile and uncover novel applications. This article delves into the emerging areas of research for this compound, focusing on future directions that could redefine its role in medicine.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Tretoquinol Hydrochloride in biological matrices, and how do they address specificity and sensitivity challenges?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its ability to distinguish this compound from metabolites and impurities. Method validation should follow ICH guidelines, including linearity (1–100 ng/mL), recovery (>85%), and precision (RSD <15%). Specificity is ensured via selective ion monitoring for the [M+H]+ ion (m/z 400.9) . UV spectrophotometry (λmax ~280 nm) is less specific but cost-effective for bulk analysis .
Q. How can researchers design a robust synthesis protocol for this compound to ensure high yield and purity?
- Methodological Answer : The synthesis involves regioselective hydroxylation of a 1-(3,4,5-trimethoxybenzyl)isoquinoline precursor under acidic conditions. Optimize reaction parameters (e.g., temperature: 60–80°C, pH 3–4) to minimize side products like demethylated analogs. Purification via recrystallization (ethanol/water, 1:2 v/v) yields >95% purity. Characterization should include NMR (¹H/¹³C) and FT-IR to confirm the hydrochloride salt formation .
Q. What are the key pharmacological mechanisms of this compound, and how can in vitro assays validate its β2-adrenergic receptor activity?
- Methodological Answer : Tretoquinol acts as a β2-adrenergic agonist, inducing bronchial smooth muscle relaxation. Use CHO-K1 cells transfected with human β2-AR and cAMP assays to quantify receptor activation (EC50 ~10 nM). Include positive controls (e.g., salbutamol) and negative controls (untreated cells) to validate assay specificity. Dose-response curves should account for potential desensitization effects .
Advanced Research Questions
Q. How can conflicting in vivo efficacy data for this compound in asthma models be resolved through meta-analysis?
- Methodological Answer : Apply PRISMA guidelines to systematically review preclinical studies. Extract data on dosing (0.1–5 mg/kg), animal models (e.g., ovalbumin-induced murine asthma), and outcomes (bronchodilation, cytokine levels). Use random-effects models to account for heterogeneity. Sensitivity analysis can identify outliers, while subgroup analysis may reveal dose-dependent trends or model-specific biases .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in heterogeneous patient populations?
- Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model using software like GastroPlus. Input parameters include logP (~2.1), plasma protein binding (~80%), and CYP2D6 metabolism data. Validate the model against clinical PK data (Cmax: 50 ng/mL at 2 hrs post-dose). Monte Carlo simulations can assess variability in patients with polymorphisms or comorbidities .
Q. How should researchers address ethical and methodological limitations when designing a clinical trial to compare this compound with newer β2-agonists?
- Methodological Answer : Adopt a double-blind, active-controlled design (NCT registration required). Stratify participants by asthma severity (GINA criteria) and genotype (e.g., ADRB2 polymorphisms). Use adaptive randomization to balance subgroups. Ethical considerations include informed consent for genetic testing and contingency plans for adverse events (e.g., tachycardia). Data integrity is ensured via EDC systems with audit trails .
Q. What statistical approaches are optimal for resolving contradictions in this compound’s cardiotoxicity data across preclinical studies?
- Methodological Answer : Apply Bayesian hierarchical modeling to integrate data from disparate sources (e.g., Langendorff heart models vs. telemetry in conscious animals). Priors can incorporate known QT-prolongation risks of β2-agonists. Use Markov chain Monte Carlo (MCMC) methods to estimate posterior probabilities of toxicity thresholds. Sensitivity analysis should test assumptions about species-specific responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
